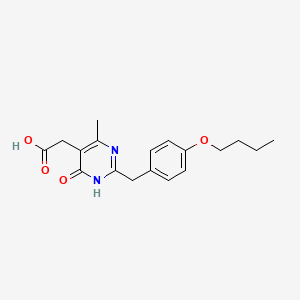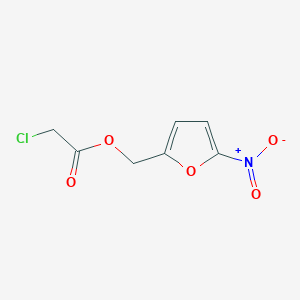
(5-Nitrofuran-2-yl)methyl 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Nitrofuran-2-yl)methyl 2-chloroacetate: is a chemical compound with the molecular formula C₇H₆ClNO₅. It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and chloro functional groups. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitrofuran-2-yl)methyl 2-chloroacetate typically involves the esterification of (5-nitrofuran-2-yl)methanol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5-Nitrofuran-2-yl)methyl 2-chloroacetate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amides or thioesters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Ammonia (NH₃) or primary amines for amide formation; thiols (RSH) for thioester formation.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Amides or thioesters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (5-Nitrofuran-2-yl)methyl 2-chloroacetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitro and chloro functional groups on biological systems. It can be used in the development of bioactive molecules and as a probe in biochemical assays .
Medicine: Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties such as enhanced durability or resistance to degradation .
Mécanisme D'action
The mechanism of action of (5-Nitrofuran-2-yl)methyl 2-chloroacetate involves its interaction with biological molecules through its nitro and chloro functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the structure and function of target molecules .
Molecular Targets and Pathways:
Nitro Group: Reduction to reactive intermediates that can interact with DNA, proteins, and other cellular components.
Chloro Group: Nucleophilic substitution reactions with biomolecules, potentially altering their activity and function.
Comparaison Avec Des Composés Similaires
(5-Nitrofuran-2-yl)methanol: Similar structure but lacks the chloroacetate group.
2-Chloroacetylfuran: Contains the furan and chloroacetate groups but lacks the nitro group.
Nitrofurantoin: A well-known nitrofuran antibiotic with a different functional group arrangement.
Uniqueness: (5-Nitrofuran-2-yl)methyl 2-chloroacetate is unique due to the presence of both nitro and chloro functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
6628-60-0 |
|---|---|
Formule moléculaire |
C7H6ClNO5 |
Poids moléculaire |
219.58 g/mol |
Nom IUPAC |
(5-nitrofuran-2-yl)methyl 2-chloroacetate |
InChI |
InChI=1S/C7H6ClNO5/c8-3-7(10)13-4-5-1-2-6(14-5)9(11)12/h1-2H,3-4H2 |
Clé InChI |
KRWLBDULKGWLPN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
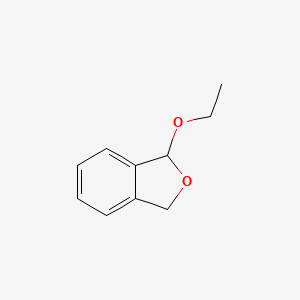
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
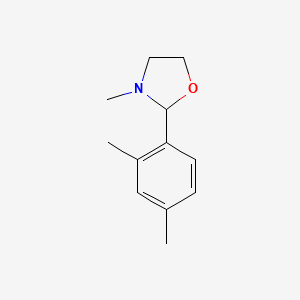
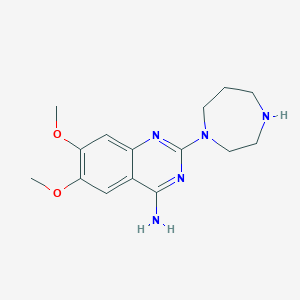
![4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12914550.png)
![2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12914562.png)
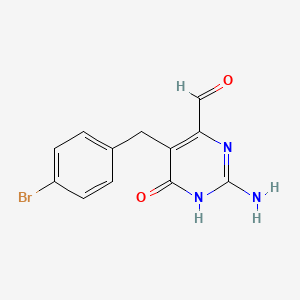
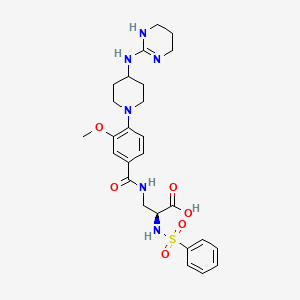
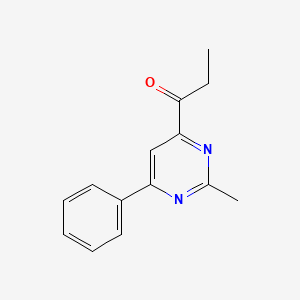
![5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12914573.png)

